N,N-diethyl-2-phenoxyethanamine

Description

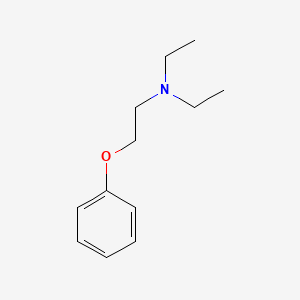

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-phenoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYKEEROCQGXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224785 | |

| Record name | Ethanamine, N,N-diethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-40-8 | |

| Record name | N,N-Diethyl-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-phenoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethyl 2 Phenoxyethanamine and Its Structural Analogues

Classical Etherification and Amination Routes

Traditional synthetic strategies for N,N-diethyl-2-phenoxyethanamine typically involve a two-step process: the formation of the phenoxyethanol (B1677644) core followed by the introduction of the diethylamino group.

Williamson Ether Synthesis in Phenoxyethanamine Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.combyjus.com In the context of phenoxyethanamine synthesis, a phenoxide ion, generated by treating a phenol (B47542) with a base, reacts with a suitable 2-haloethanol derivative.

The general mechanism involves the deprotonation of a phenol to form a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. masterorganicchemistry.comwikipedia.org For the synthesis of a phenoxyethanol backbone, 2-chloroethanol (B45725) or a similar reagent is typically employed. The reaction is an SN2 process, meaning it works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

An example of this is the reaction between sodium phenoxide and 2-chloroethanol to yield 2-phenoxyethanol. This intermediate can then be further functionalized to introduce the desired N,N-diethyl moiety.

Reductive Amination Strategies for N,N-diethyl Moiety Introduction

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com This process converts a carbonyl group to an amine through an intermediate imine or enamine. wikipedia.org To introduce the N,N-diethyl group onto the phenoxyethanol core, the alcohol is first oxidized to the corresponding aldehyde, 2-phenoxyacetaldehyde.

This aldehyde then reacts with diethylamine (B46881) to form an enamine or iminium ion intermediate. Subsequent reduction of this intermediate yields the final this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com Reductive amination offers a controlled way to form the tertiary amine, avoiding the over-alkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green" approaches often involve one-pot procedures and the use of less hazardous reagents.

One-Pot Aminoalkylation Procedures for Phenolsresearchgate.netunipd.it

A significant advancement in the synthesis of N,N-dialkyl-2-phenoxyethanamines is the development of one-pot aminoalkylation procedures. researchgate.netunipd.it These methods combine the etherification and amination steps into a single reaction vessel, improving efficiency and reducing waste.

One innovative one-pot approach utilizes mustard carbonate analogues as sustainable reagents for the aminoalkylation of phenols. researchgate.netunipd.it This method avoids the use of hazardous nitrogen mustards and chlorine-based chemistry. researchgate.net The reaction involves a phenolic substrate, an aminoalcohol (such as 2-(diethylamino)ethanol), and a dialkyl carbonate, often in the presence of a base like potassium carbonate. researchgate.net

This process is a chlorine-free, direct substitution of an alcohol and has been shown to be effective for a variety of pharmacologically relevant scaffolds, providing good to quantitative yields. researchgate.netunipd.it

The key to the one-pot aminoalkylation is the in-situ formation of a β-aminocarbonate intermediate. researchgate.netunipd.it The dialkyl carbonate reacts with the aminoalcohol to generate this reactive species. The β-aminocarbonate then acts as an alkylating agent for the phenol. This reactivity is attributed to an anchimeric assistance (neighboring group participation) from the nitrogen atom, which facilitates the displacement of the carbonate leaving group by the phenoxide. researchgate.net This mechanism mirrors the reactivity of traditional mustard gases but in a much safer and greener format. researchgate.netunipd.it

| Substrate (Phenol) | Aminoalcohol | Reagent | Conditions | Product | Yield | Reference |

| Various Phenolic Substrates | 2-Dimethylaminoethanol | Diethyl Carbonate (DEC), K₂CO₃ | 200 °C, 8 hours | O-aminoalkylated phenols | Good to Quantitative | researchgate.net |

| Precursors of commercial drugs | 2-Dimethylaminoethanol | Diethyl Carbonate (DEC), Base | High Temperature | Related alkylated compounds | Good to Quantitative | unive.it |

This table summarizes the general conditions and outcomes of the one-pot aminoalkylation of phenols using mustard carbonate analogues.

Catalytic Approaches in C-O and C-N Bond Formation

The synthesis of this compound involves the formation of a key carbon-oxygen (C-O) ether bond and a carbon-nitrogen (C-N) bond. Modern synthetic chemistry relies heavily on catalytic methods to achieve these transformations efficiently and selectively. The two most prominent catalytic strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation is a classic copper-promoted reaction for forming both C-O and C-N bonds. acs.orgwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, the development of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, has allowed for milder reaction conditions. wikipedia.org The mechanism for these Ullmann-type reactions involves a copper(I) species that reacts with an aryl halide. wikipedia.orgwikipedia.org For the synthesis of a phenoxyethanamine, this can be approached by either:

C-O Coupling: Reacting a phenol with a halo-ethanamine derivative in the presence of a copper catalyst.

C-N Coupling (Goldberg Reaction): Reacting a phenoxy-containing electrophile with diethylamine, catalyzed by a copper(I) salt, often with a ligand like phenanthroline. acs.orgwikipedia.org

The Buchwald-Hartwig Amination has become an indispensable tool for C-N bond formation since its development in the mid-1990s. numberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative to traditional methods, tolerating a wide array of functional groups under relatively mild conditions. numberanalytics.comresearchgate.net The reaction couples an aryl halide or pseudohalide (like a triflate) with an amine. numberanalytics.com The catalytic cycle typically involves a Pd(0) active species which undergoes oxidative addition with the aryl halide, followed by amine coordination, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BINAP) are crucial for the catalyst's efficiency, facilitating the key steps of the catalytic cycle. acs.orgnumberanalytics.com

These catalytic systems are fundamental in synthesizing this compound and its analogues, offering pathways that can be optimized for yield and selectivity.

Optimization of Reaction Conditions for Yield and Selectivity

Temperature and Pressure Influences on Reaction Pathways

Temperature is a critical parameter in optimizing both Ullmann and Buchwald-Hartwig reactions. Its influence is a trade-off between reaction rate and the stability of reactants, catalysts, and products.

In traditional Ullmann condensations , very high temperatures, sometimes exceeding 200°C, were necessary to drive the reaction. mdpi.comorganic-chemistry.org Modern ligand-accelerated copper catalysis has significantly lowered this requirement, with many reactions now proceeding effectively in the 90-120°C range, and some even as low as 50-60°C. mdpi.comyoutube.com Lowering the temperature helps to minimize side reactions and decomposition of thermally sensitive functional groups, thereby improving selectivity.

For Buchwald-Hartwig amination , temperature also plays a pivotal role. While some reactions can proceed at room temperature, elevated temperatures (e.g., 80-110°C) are commonly used to ensure a reasonable reaction rate. numberanalytics.comnumberanalytics.com However, excessive heat can lead to catalyst degradation or promote undesired side reactions. numberanalytics.comnumberanalytics.com Temperature-scanning reaction protocols can be employed to rapidly analyze activation parameters and understand the mechanistic details, aiding in the selection of an optimal temperature that balances reaction speed and catalyst longevity. researchgate.net

The influence of pressure is less commonly a primary optimization parameter unless volatile reactants or solvents are used. In such cases, a sealed reaction vessel (e.g., a Schlenk flask) is used to maintain the concentration of the volatile component in the reaction mixture and prevent solvent loss at elevated temperatures. sigmaaldrich.com For sluggish substrates, elevated pressure can sometimes be used to accelerate the reaction rate, but this is a less frequent strategy than the optimization of catalyst, ligand, and temperature. numberanalytics.com

The following table summarizes the general influence of temperature on these catalytic reactions.

| Reaction Type | Traditional Temperature | Modern Catalytic Temperature | General Impact of Increasing Temperature |

| Ullmann Condensation | > 200°C wikipedia.org | 60°C - 120°C youtube.comnih.gov | Increases reaction rate; may cause decomposition and side reactions at very high temperatures. mdpi.com |

| Buchwald-Hartwig Amination | N/A | Room Temp. - 110°C numberanalytics.comnumberanalytics.com | Increases reaction rate; can lead to catalyst degradation and reduced selectivity. numberanalytics.com |

Solvent Effects and Reagent Stoichiometry

The choice of solvent and the stoichiometry of the reagents are crucial for maximizing yield and selectivity.

Solvent Effects: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

In Ullmann reactions , high-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are traditionally used. wikipedia.orgresearchgate.net The solvent choice can be critical; for instance, DMSO has been shown to be an optimal solvent in certain C-N couplings due to its ability to stabilize polar intermediates. researchgate.net More recently, environmentally benign media like deep eutectic solvents (DES) have proven highly effective, sometimes eliminating the need for an additional ligand. nih.govfrontiersin.org

For Buchwald-Hartwig amination , polar aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are common choices. libretexts.orgnumberanalytics.com The solvent can affect reaction rates and even product distribution. numberanalytics.comresearchgate.net

Reagent Stoichiometry: Careful control over the ratio of reactants, base, and catalyst is essential.

Base: A base is required in both reaction types to deprotonate the amine or phenol nucleophile. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often lead to the highest reaction rates, while weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used for substrates with base-sensitive functional groups. libretexts.org The choice of base can affect the rate-determining step of the reaction. nih.gov

Catalyst and Ligand Loading: Modern catalytic methods aim to use the lowest possible amount of catalyst (catalyst loading) to achieve an efficient transformation, which is important for both cost and minimizing metal contamination in the final product. Catalyst loading in Buchwald-Hartwig reactions is often in the range of 0.5-2 mol%. libretexts.org The ratio of the palladium precursor to the phosphine ligand is also a key parameter to optimize for catalyst activity and stability.

Reactant Ratio: The stoichiometry between the aryl halide and the amine/phenol can be adjusted to drive the reaction to completion. Often, a slight excess of the more readily available or less expensive reagent is used.

The table below provides examples of conditions optimized for C-N bond formation.

| Parameter | Buchwald-Hartwig Amination | Ullmann-Type C-N Coupling |

| Catalyst/Ligand | Pd(dba)₂ / BINAP acs.org | CuI (no additional ligand needed in DES) nih.gov |

| Base | Cs₂CO₃ acs.org, NaOt-Bu libretexts.org | K₂CO₃, t-BuOK nih.gov |

| Solvent | THF acs.org, Toluene libretexts.org | Deep Eutectic Solvent (ChCl/Gly) nih.gov, DMSO researchgate.net |

| Temperature | Elevated (e.g., 80-100°C) | 60°C - 100°C nih.gov |

Industrial Synthesis Scale-Up and Process Intensification Considerations

Translating a laboratory-scale synthesis of this compound to an industrial process involves significant challenges and requires careful optimization for safety, cost-effectiveness, and sustainability.

Scale-Up Considerations:

Catalyst Cost and Efficiency: Palladium is a precious metal, making catalyst efficiency paramount. On an industrial scale, minimizing catalyst loading and ensuring high turnover numbers (TONs) are critical for economic viability. researchgate.net The catalyst must also be robust and resistant to poisoning by impurities in the starting materials. libretexts.org Copper-based catalysts for Ullmann reactions are significantly cheaper, offering an economic advantage. nih.gov

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents are scrutinized. Solvents that are effective at the lab scale may be unsuitable for industrial use due to toxicity, flammability, or disposal costs. There is a strong drive towards using "green" solvents or minimizing solvent use altogether.

Reaction Conditions and Safety: Exothermic reactions must be carefully controlled to prevent thermal runaway. This involves using jacketed reactors with efficient heat exchange systems. Standard inert atmosphere techniques (e.g., using nitrogen) are essential, as the active catalytic species in both Buchwald-Hartwig and Ullmann reactions can be sensitive to air and moisture. sigmaaldrich.com

Product Purification and Purity: Developing a scalable purification method (e.g., crystallization, distillation, or extraction) is crucial. The process must consistently deliver the final product with the required purity, minimizing residual metal catalyst, which is particularly important for pharmaceutical applications. acs.org

Process Intensification: This strategy aims to make chemical processes smaller, safer, and more efficient. For the synthesis of this compound, this could involve:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer superior heat and mass transfer, better control over reaction parameters, improved safety, and higher throughput.

Catalyst Immobilization: Heterogeneous catalysts, where the active metal is supported on a solid matrix (e.g., polymers, silica, or carbon), can be used. researchgate.netorganic-chemistry.org This simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused, reducing costs and waste.

Process Optimization: A successful kilogram-scale Buchwald-Hartwig amination was developed by optimizing factors like catalyst selection and the stoichiometry of the reactants, ultimately achieving an 80% yield with very low residual palladium levels (73 ppm). acs.org Such optimization is a core component of developing a viable industrial process.

By carefully considering these factors, a laboratory procedure can be transformed into a robust, safe, and economically feasible industrial process for the large-scale production of this compound and related compounds.

Reaction Mechanisms and Transformational Chemistry

Fundamental Reactivity of the Phenoxyethanamine Framework

The reactivity of N,N-diethyl-2-phenoxyethanamine is dictated by the interplay of its three primary functional components: the tertiary amine, the phenyl ether moiety, and the connecting ethylene (B1197577) bridge.

Nucleophilic Characteristics of the Tertiary Amine Moiety

The defining characteristic of the tertiary amine group in this compound is its nucleophilicity. This reactivity stems from the lone pair of electrons on the nitrogen atom. pearson.com All amines, due to this active lone pair, are attracted to and can attack regions of positive charge or partial positive charge in other molecules, defining them as nucleophiles. pearson.com

The reactivity of tertiary amines is a balance of electronic and steric factors. The two ethyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity compared to primary or secondary amines. vaia.com However, these same alkyl groups also create steric hindrance around the nitrogen atom, which can impede its ability to attack sterically crowded electrophiles. vaia.comic.ac.uk Therefore, while this compound is a competent nucleophile, its reaction rates can be slower than less hindered amines in certain contexts. ic.ac.uk It readily reacts with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts. stackexchange.com

Electrophilic Activation of the Aromatic Ring

The phenoxy group significantly influences the reactivity of the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution. The oxygen atom of the ether linkage is an activating group because its lone pairs can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.

This resonance effect preferentially increases the electron density at the positions ortho and para to the ether linkage. Consequently, the phenoxy group acts as an ortho, para-director, meaning that incoming electrophiles will predominantly add to these positions. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to yield primarily ortho- and para-substituted derivatives of this compound.

Mechanistic Studies of Specific Reactions

The specific transformations of this compound involve reactions at its various functional sites, including oxidation of the amine and alkyl groups, reduction of the aromatic ring, and substitution at multiple centers.

Oxidation Pathways and Product Formation

The oxidation of this compound can occur at several positions. The tertiary amine is susceptible to oxidation, as is the aromatic ring and the alkyl side chain.

Metabolic studies on closely related compounds provide insight into likely oxidation pathways. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), a similar molecule, is known to be a substrate for and metabolized by cytochrome P450 isozymes, specifically CYP3A4, CYP2D6, and CYP1A1. pearson.com This suggests that enzymatic oxidation is a key transformation. Common metabolic oxidation reactions for tertiary amines include:

N-Oxidation: Direct oxidation of the nitrogen atom to form an N-oxide.

N-Dealkylation: Oxidative removal of one of the ethyl groups to yield the corresponding secondary amine, N-ethyl-2-phenoxyethanamine, and acetaldehyde.

Furthermore, general oxidation reactions for tertiary amines, such as Swern oxidations, are known. libretexts.org It is also proposed that amines can be metabolized by monoamine oxidase, ultimately leading to the formation of an aldehyde from the amine-bearing side chain, which is then oxidized to a carboxylic acid. acs.org Oxidation can also occur on the aromatic ring, leading to hydroxylated products, primarily at the para position due to the directing effect of the ether group.

| Oxidation Reaction | Potential Product(s) | Notes |

| N-Oxidation | This compound N-oxide | Oxidation at the nitrogen lone pair. |

| N-De-ethylation | N-ethyl-2-phenoxyethanamine, Acetaldehyde | Enzymatic (e.g., CYP450) removal of an ethyl group. pearson.com |

| Aromatic Hydroxylation | 4-(2-(diethylamino)ethoxy)phenol | Electrophilic hydroxylation at the para-position of the phenyl ring. |

Reduction Reactions and Resulting Derivatives

While the tertiary amine and ether functionalities are relatively stable to many reducing agents, the aromatic ring can undergo reduction under specific, powerful conditions.

One of the most notable reduction reactions for aromatic ethers is the Birch reduction . nrochemistry.com This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. ic.ac.uknrochemistry.com For a phenoxy group (an electron-donating substituent), the reduction occurs in a way that the substituent remains on one of the resulting double bonds. vaia.com The mechanism involves the stepwise addition of solvated electrons and protons, leading to a non-conjugated diene. nrochemistry.com Applying this to this compound would yield N,N-diethyl-2-(cyclohexa-1,4-dien-1-yloxy)ethanamine.

| Reduction/Cleavage Reaction | Reagents | Key Products | Mechanism Type |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol | N,N-diethyl-2-(cyclohexa-1,4-dien-1-yloxy)ethanamine | Radical anion intermediate nrochemistry.com |

| Ether Cleavage | Concentrated HBr or HI | Phenol (B47542), 2-(diethylamino)ethyl bromide | SN2 libretexts.orgstackexchange.com |

Substitution Reactions on Aromatic and Alkyl Centers

Substitution reactions can occur at the nucleophilic nitrogen, the activated aromatic ring, or the alkyl chain.

Substitution at the Nitrogen Center: As a nucleophile, the tertiary amine readily undergoes SN2 reaction with alkyl halides. pearson.comstackexchange.com For example, reacting this compound with an alkyl halide like methyl iodide would result in the formation of a quaternary ammonium salt, diethyl(methyl)(2-phenoxyethyl)ammonium iodide. This reaction is a standard method for quaternizing tertiary amines.

Substitution on the Aromatic Ring: As discussed in section 3.1.2, the phenoxy group activates the aromatic ring for electrophilic aromatic substitution at the ortho and para positions. The mechanism for a reaction like bromination involves the attack of the electron-rich aromatic ring on the electrophile (Br₂ activated by a Lewis acid, e.g., FeBr₃), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the substituted product, such as 1-bromo-4-(2-(diethylamino)ethoxy)benzene or 1-bromo-2-(2-(diethylamino)ethoxy)benzene.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. acs.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.org These groups are necessary to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of this compound, the molecule itself would more likely act as the nucleophile rather than the substrate in a typical SNAr reaction. The tertiary amine functionality, with its available lone pair of electrons, can attack an electron-deficient aromatic ring. For instance, in reactions with highly activated aryl halides, such as 2,4-dinitrochlorobenzene, the diethylamino group of a similar amine could potentially act as the incoming nucleophile.

Conversely, for the phenoxy group of this compound to be the site of nucleophilic aromatic substitution, the phenyl ring would need to be substituted with potent electron-withdrawing groups. Without such activation, the benzene ring is electron-rich and not susceptible to attack by nucleophiles under standard conditions. acs.org The ether linkage itself is also generally stable to cleavage under conditions typical for SNAr. libretexts.org

The synthesis of substituted phenoxyethanamine derivatives often involves a classic Williamson ether synthesis, which is a nucleophilic substitution reaction but not on the aromatic ring itself. For example, the synthesis of N,N-diethyl-2-(2-nitrophenoxy)ethanamine is achieved by the reaction of 2-nitrophenol (B165410) with 2-chloro-N,N-diethylethanamine. chemicalbook.com In this case, the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloro-substituted ethylamine.

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving this compound are primarily relevant when a chiral center is present in the molecule or is formed during a reaction. The parent molecule, this compound, is achiral.

If a reaction were to introduce a chiral center, for instance, through substitution at one of the ethyl groups on the nitrogen or at the carbons of the ethoxy bridge, the stereochemical course would be dictated by the reaction mechanism. For a bimolecular nucleophilic substitution (SN2) reaction, an inversion of stereochemistry at the reacting center would be expected. ulethbridge.capressbooks.pub This is due to the characteristic backside attack of the nucleophile on the electrophilic carbon. ulethbridge.ca

In contrast, a unimolecular nucleophilic substitution (SN1) reaction, which proceeds through a planar carbocation intermediate, would typically lead to a racemic mixture of products if a new chiral center is formed. youtube.com The nucleophile can attack the carbocation from either face with roughly equal probability. youtube.com

While no specific studies on the stereochemistry of this compound were found, the general principles of stereochemistry in nucleophilic substitution reactions would apply to its transformations.

Rearrangement Reactions and Isomerization Pathways

Aryl ethers are known to undergo several types of rearrangement reactions, the most famous being the Claisen rearrangement. libretexts.org The classic Claisen rearrangement involves the thermal rearrangement of an allyl aryl ether to an ortho-allylphenol. libretexts.org This reaction proceeds through a concerted, sigmatropic rearrangement mechanism. libretexts.org

This compound lacks the requisite allyl group for a classic Claisen rearrangement. The side chain is a simple ethyl group, not an allyl group. Therefore, it would not be expected to undergo this type of transformation under typical thermal conditions.

Other rearrangements of aryl ethers, such as mdpi.comchemsynthesis.com-alkyl shifts, have also been observed, particularly with specific substrates and under certain catalytic conditions. acs.orgresearchgate.net However, there is no evidence in the reviewed literature to suggest that this compound readily undergoes significant rearrangement or isomerization under normal synthetic conditions. The C-O and C-N bonds are generally stable. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI, and would lead to phenol and the corresponding haloalkane derivative of the side chain, rather than a rearrangement. libretexts.org

Role as a Chemical Intermediate in Complex Molecule Synthesis

The structure of this compound makes it a potentially useful intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The 2-phenethylamine scaffold is a common motif in many biologically active compounds. mdpi.com By incorporating the phenoxy and diethylamino groups, this compound can serve as a precursor for a variety of derivatives.

For example, related structures are found in compounds with applications in pharmacology. A study on N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine demonstrated its effects on the permeability of endothelial cell monolayers, highlighting the biological interest in this class of molecules. nih.gov Furthermore, the synthesis of complex heterocyclic compounds, such as benzimidazoles, has been shown to incorporate a 1-(2-(diethylamino)ethyl) moiety, which is structurally related to the side chain of this compound. researchgate.net

The diethylaminoethanol from which the side chain can be derived is a known intermediate in the production of pharmaceuticals, crop protection agents, and other specialty chemicals. atamanchemicals.com This underscores the industrial relevance of the structural components of this compound. The synthesis of N,N-diethyl ethylenediamine (B42938), a related compound, also points to the utility of the diethylaminoethyl group in building larger molecules. google.com

The general synthetic utility of this compound would involve modifications at either the aromatic ring (e.g., electrophilic aromatic substitution if the ring is sufficiently activated or deactivated) or at the tertiary amine (e.g., salt formation, oxidation).

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N,N-diethyl-2-phenoxyethanamine in solution. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenoxy group, the methylene protons of the ethoxy chain, and the ethyl groups attached to the nitrogen atom. The aromatic protons would typically appear as a multiplet in the downfield region (approximately 6.8-7.3 ppm). The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate at a different chemical shift than the methylene protons adjacent to the nitrogen atom (-N-CH₂-). The ethyl groups on the tertiary amine would exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the phenoxy group would show signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the ether oxygen (C-O) would be the most downfield of the aromatic signals. The aliphatic carbons would appear in the upfield region of the spectrum. The chemical shifts of the methylene carbons in the ethoxy chain and the ethyl groups are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.3 (m) | 114 - 129 |

| Aromatic C-O | - | ~158 |

| -O-CH₂- | ~4.0 (t) | ~67 |

| -N-CH₂- (ethoxy chain) | ~2.8 (t) | ~52 |

| -N-CH₂- (ethyl group) | ~2.6 (q) | ~47 |

| -CH₃ (ethyl group) | ~1.0 (t) | ~12 |

t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₂H₁₉NO, which corresponds to a monoisotopic mass of approximately 193.15 Da uni.lu.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through several characteristic pathways for amines and ethers. The molecular ion peak ([M]⁺) at m/z 193 may be observed. A common fragmentation pathway for tertiary amines is the α-cleavage, leading to the loss of an ethyl radical and the formation of a stable iminium ion. Cleavage of the C-C bond between the two methylene groups of the ethoxy chain is also a likely fragmentation pathway. The fragmentation of the ether linkage can lead to the formation of a phenoxy radical or a phenoxonium ion.

Predicted mass spectrometry data indicates the formation of several adducts in softer ionization techniques uni.lu.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.15395 |

| [M+Na]⁺ | 216.13589 |

| [M+NH₄]⁺ | 211.18049 |

| [M+K]⁺ | 232.10983 |

Source: PubChem uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and ethoxy groups would be observed in the range of 2850-3000 cm⁻¹. A strong C-O stretching band for the aryl-alkyl ether is expected around 1240 cm⁻¹. The C-N stretching of the tertiary amine may be observed in the region of 1000-1250 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would give rise to characteristic bands in the 690-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the ether linkage may also be Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Data is predicted based on characteristic group frequencies and data from analogous compounds.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3030-3080 | 3050-3070 | Stretching |

| Aliphatic C-H | 2850-2970 | 2850-2970 | Stretching |

| C=C (aromatic) | 1450-1600 | 1580-1610 | Stretching |

| C-O (ether) | 1230-1270 | 1230-1270 | Asymmetric Stretching |

| C-N (amine) | 1000-1250 | 1000-1250 | Stretching |

| Aromatic C-H | 690-900 | - | Out-of-plane Bending |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenoxy chromophore. The benzene ring exhibits characteristic π → π* transitions. Typically, two absorption bands are expected for the phenyl group: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. The presence of the ether oxygen atom as a substituent on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption bands.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available. If a suitable crystal can be grown, X-ray crystallography would provide precise information on the three-dimensional arrangement of the molecule in the solid state.

Chromatographic Methods for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of this compound. The separation can be achieved on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. This method can be adapted for purity assessment and for monitoring the progress of reactions involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, this compound is also amenable to analysis by GC-MS. This technique would allow for the separation of the compound from other volatile components and its identification based on its mass spectrum. GC-MS is a powerful tool for analyzing reaction byproducts and for purity determination. The use of a non-polar or medium-polarity capillary column would likely be suitable for its separation.

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Acid | UV, MS | Purity Assessment, Reaction Monitoring |

| GC | Non-polar or medium-polarity capillary column | Helium | MS | Purity Assessment, Separation of Volatiles, Identification |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Calculations in this domain provide information on molecular geometry, energy levels, and the distribution of electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules and exploring their potential energy surfaces.

For N,N-diethyl-2-phenoxyethanamine, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to perform a geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. The flexible nature of the ethyl and diethyl groups means multiple local energy minima, or conformers, exist. A systematic conformational search coupled with DFT calculations would be necessary to identify the most stable conformers and their relative energies.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° (anti) | 65.2° (gauche) | 0.00 |

| B | -70.1° (gauche) | 68.9° (gauche) | 1.25 |

| C | 175.3° (anti) | -177.8° (anti) | 2.10 |

| D | -72.4° (gauche) | -175.4° (anti) | 3.50 |

Note: This data is illustrative and represents typical results expected from a DFT conformational analysis.

Ab initio methods, which are based on first principles without reliance on empirical parameters, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for calculating electronic energies.

For this compound, single-point energy calculations using a high-level ab initio method on the DFT-optimized geometries would provide more refined energy differences between conformers. This is particularly important for accurately determining the Boltzmann population of each conformer at a given temperature. Such calculations on phenol (B47542) and its complexes have demonstrated the precision of these methods in capturing subtle energetic effects. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and diethyl groups in this compound makes its conformational landscape complex. Molecular Dynamics (MD) simulations offer a way to explore this landscape over time, providing insights into the dynamic behavior of the molecule.

MD simulations model the movement of atoms by solving Newton's equations of motion. A force field, a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. For organic molecules like the one , force fields such as AMBER or OPLS would be appropriate. nih.gov

A simulation would be initiated with an optimized structure of this compound, typically solvated in a box of water or a non-polar solvent to mimic different environments. Over the course of the simulation (nanoseconds to microseconds), the molecule would explore various conformations. Analysis of the trajectory would reveal the most populated conformational states, the timescales of transitions between them, and the influence of the solvent on the molecule's flexibility. Studies on flexible ether and amine-containing molecules have shown that MD is effective in characterizing their dynamic behavior and interactions. nih.govmdpi.comnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential chemical reactions, such as the cleavage of the ether bond in this compound under acidic conditions. longdom.orgchemistrysteps.comfiveable.me This involves identifying the reaction mechanism, locating the transition state (the energy maximum along the reaction coordinate), and calculating the activation energy.

The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., a halide). Depending on the substitution pattern, this could follow an SN1 or SN2 mechanism. longdom.orgchemistrysteps.com For this compound, the cleavage could occur at either the bond between the oxygen and the phenyl ring or the bond between the oxygen and the ethyl group.

DFT calculations can be used to map the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface and can be located using various optimization algorithms. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Theoretical studies on ether cleavage have successfully used these methods to elucidate reaction mechanisms. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Acid-Catalyzed Cleavage of this compound

| Cleavage Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| O-CH₂ Bond Cleavage | SN2 | 22.5 |

| O-Phenyl Bond Cleavage | SNAr (unlikely) | > 40 |

Note: This data is hypothetical, based on general principles of ether cleavage mechanisms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their intensities can be determined. While no experimental IR spectrum for this compound is readily available for comparison, the predicted spectrum would be expected to show characteristic peaks for C-O-C ether stretching, C-N stretching, aromatic C-H bending, and aliphatic C-H stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The predicted ¹H and ¹³C NMR spectra would provide a theoretical benchmark for this molecule. For instance, the protons on the ethyl groups and the aromatic protons would have distinct predicted chemical shifts. While direct experimental data is lacking for this compound, numerous studies have demonstrated the high accuracy of DFT in predicting NMR spectra for a wide range of organic molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. mdpi.comnih.gov These models are built on the principle that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties.

For this compound, a QSPR model could be used to predict properties like boiling point, vapor pressure, and water solubility. To build such a model, a dataset of compounds with similar structural features (e.g., a series of substituted ethers or tertiary amines) and known experimental property values would be assembled. nih.govnih.govresearchgate.net

A wide range of molecular descriptors would then be calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between a subset of these descriptors and the property of interest. nih.gov

Table 3: Examples of Molecular Descriptors Relevant for QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Predicted Value (Illustrative) | Property Correlation |

| Constitutional | Molecular Weight | 193.29 g/mol | Boiling Point, Density |

| Topological | Wiener Index | 845 | Boiling Point |

| Quantum Chemical | Dipole Moment | 1.8 Debye | Solubility |

| Quantum Chemical | LogP (Octanol-Water) | 2.6 | Water Solubility |

Note: The predicted values are illustrative. LogP value is from PubChem. uni.lu

Applications in Chemical Sciences Excluding Pharmaceutical/biological

The reactivity and structural features of N,N-diethyl-2-phenoxyethanamine lend themselves to several applications in chemical synthesis and catalysis.

Role as Reagents or Catalysts in Organic Transformations

Tertiary amines are widely recognized for their role as bases in a variety of organic reactions. While specific studies detailing the use of this compound as a base catalyst are not extensively documented, its structural analogue, N,N-diethylethanamine (triethylamine), is a commonly used base in organic synthesis. atamanchemicals.com Triethylamine is effective as a catalyst and acid neutralizer in condensation reactions. atamanchemicals.com Given the structural similarity, it is plausible that this compound could function similarly as a non-nucleophilic base to facilitate reactions such as alkylations and condensations. The presence of the phenoxy group might influence its basicity and solubility profile compared to triethylamine, potentially offering advantages in specific reaction systems.

The general mechanism for base-catalyzed alkylation involves the deprotonation of a substrate by the amine to generate a more nucleophilic species, which then reacts with an alkylating agent. In condensation reactions, the amine can facilitate the formation of enolates or other reactive intermediates.

| Reaction Type | Potential Role of this compound | Commonly Used Analogue |

| Alkylation | Non-nucleophilic base to deprotonate substrates | Triethylamine |

| Condensation | Catalyst to facilitate enolate formation | Triethylamine atamanchemicals.com |

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The formation of metal complexes is crucial in many catalytic processes. Research on the structurally related N,N-diethylethylenediamine has shown its ability to form mixed ligand complexes with Cu(II). asianpubs.org The stability of these complexes is influenced by the steric hindrance presented by the ethyl groups. asianpubs.org

It is conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through the nitrogen of the diethylamino group and the oxygen of the phenoxy group. The resulting chelate ring would enhance the stability of the metal complex. The electronic properties of the phenoxy group could also be tuned by introducing substituents on the phenyl ring, thereby influencing the catalytic activity of the metal center. This makes this compound a candidate for the design of new ligands for various metal-catalyzed transformations, such as cross-coupling reactions or oxidations.

Precursor in Materials Science

The structural attributes of this compound also make it a valuable building block for the synthesis of functional materials.

While direct polymerization of this compound has not been reported, its derivatives could serve as functional monomers. For instance, the related compound 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) is a well-known monomer used in the synthesis of pH and thermo-responsive polymers. researchgate.net Copolymers containing DEAEMA have been explored for various applications, including gene delivery. nih.govresearchgate.net

By analogy, a methacryloyl or other polymerizable group could be introduced into the this compound structure, likely on the phenyl ring, to create a novel monomer. The resulting polymer would possess the combined properties of the polyacrylate backbone and the pendant this compound groups, potentially leading to materials with interesting solution behavior or chelating properties. The synthesis of copolymers of N-isopropylacrylamide with a functionalized acrylate (B77674) monomer derived from vanillin, which also contains a diethylamino group, demonstrates the feasibility of incorporating such functionalities into polymers to create materials with dual responsiveness to pH and temperature. mdpi.com

| Monomer Analogue | Polymer Properties | Potential Application |

| 2-(diethylamino)ethyl methacrylate (DEAEMA) | pH and thermo-responsive researchgate.net | Gene delivery nih.govresearchgate.net |

| Functionalized acrylate from vanillin | Dual pH and temperature responsive mdpi.com | Smart materials |

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. The this compound molecule contains several features that could facilitate self-assembly. The aromatic phenoxy group can participate in π-π stacking interactions, while the tertiary amine can be protonated to form ammonium (B1175870) salts, enabling electrostatic interactions and hydrogen bonding.

Studies on the self-assembly of diphenylalanine analogues linked by flexible chains like ethylenediamine (B42938) have shown the formation of distinct nanostructures. nih.gov These assemblies were capable of encapsulating drug molecules, highlighting the potential of such systems in materials science. nih.gov The flexible ethyl-phenoxy-diethylamino backbone of this compound could similarly allow for the formation of various self-assembled architectures, such as micelles, vesicles, or organogels, depending on the conditions. The nature of these assemblies could be tuned by altering the pH or by introducing interacting partner molecules.

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound and its derivatives fit this description well. For example, a derivative, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, has been studied for its biological activity. nih.gov This demonstrates that the core structure of this compound can be chemically modified to create new functional molecules.

Furthermore, the synthesis of a copolymer containing 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate, a more complex derivative, showcases how the diethylamino functionality can be part of a larger monomer used to create advanced materials with specific properties. mdpi.com These examples underscore the potential of this compound as a versatile platform for the development of new functional materials with applications in areas such as coatings, additives, and smart materials.

Applications in Analytical Chemistry (e.g., as derivatizing agents)

The primary purpose of a derivatizing agent in analytical chemistry is to chemically modify an analyte to enhance its detectability or improve its separation characteristics during analysis, typically in chromatography. This process often involves the introduction of a specific functional group, known as a "tag," that imparts desirable properties to the resulting derivative.

However, it is possible to theorize on its potential applications based on its chemical structure. The presence of a tertiary amine group and a phenoxy ether moiety could, in principle, allow it to be involved in certain analytical reactions. For instance, the tertiary amine could potentially be used to catalyze certain reactions or to form quaternary ammonium salts, which can be useful in ion-pair chromatography. The phenoxy group might offer a site for reactions that could introduce a chromophore or fluorophore, thereby enhancing spectrophotometric or fluorometric detection.

It is important to note that while the theoretical potential exists, the lack of practical application in published research indicates that other, more effective or readily available reagents are preferred for these purposes. For a compound to be considered a viable derivatizing agent, it typically needs to exhibit high reactivity towards the target analyte, form a stable derivative, and provide a significant enhancement in signal for the chosen detection method. The reaction should also be quantitative and produce minimal by-products that could interfere with the analysis.

In contrast, a structurally related compound, N,N-diethyl-2,4-dinitro-5-fluoroaniline , has been reported as a novel derivatizing reagent for the analysis of amino acids by reversed-phase high-performance liquid chromatography (HPLC). This highlights that compounds with a similar diethylamino functional group can indeed serve as effective derivatizing agents. The key difference lies in the presence of the dinitro-fluoro-substituted aromatic ring in N,N-diethyl-2,4-dinitro-5-fluoroaniline, which acts as a strong chromophore, facilitating UV-Vis detection of the amino acid derivatives. This underscores the importance of specific structural features for a compound to be a successful derivatizing agent.

While no direct applications of this compound as a derivatizing agent have been found, the following table provides a hypothetical overview of potential, though unproven, derivatization reactions based on its functional groups.

| Analyte Functional Group | Potential Derivatization Reaction with this compound | Potential Analytical Enhancement |

| Alkyl Halides | Quaternization of the tertiary amine | Creation of a charged derivative for ion-pair chromatography or electrochemical detection. |

| Activated Aromatic Rings | Electrophilic substitution on the phenoxy ring (theoretical) | Introduction of a chromophore or fluorophore (highly speculative and likely inefficient). |

Table 1: Hypothetical Derivatization Reactions Involving this compound

It must be reiterated that the information presented in the table above is purely theoretical and not based on any published research.

Future Directions and Research Gaps

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of N,N-diethyl-2-phenoxyethanamine and related aminoethers often relies on methods that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more environmentally benign and efficient synthetic strategies.

Key Research Thrusts:

Biocatalytic Processes: The use of enzymes in organic synthesis is a cornerstone of green chemistry. uniovi.es Future work could explore enzymatic pathways, such as those involving transaminases or lipases, to construct the phenoxyethanamine scaffold under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. uniovi.es

Catalyst-Free and Aqueous Media Reactions: Developing synthetic methods that operate in water or other green solvents at room temperature is a primary goal. semanticscholar.orgresearchgate.net Research into catalyst-free reactions, potentially leveraging the inherent reactivity of starting materials in aqueous systems, could lead to highly efficient and atom-economical syntheses. semanticscholar.org

Renewable Feedstocks: A significant leap in sustainability would involve sourcing starting materials from renewable biomass. For instance, research into converting bio-derived molecules like lysinol, obtained from the hydrogenation of lysine, into platform chemicals could provide a renewable alternative to petrochemical-derived amines and amino alcohols. rsc.org

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including improved safety, efficiency, and scalability. Implementing multienzymatic systems in flow reactors can overcome incompatibilities between different reaction steps, leading to streamlined and higher-yielding processes for complex molecules. uniovi.es

Comparison of Synthetic Approaches:

| Approach | Traditional Methods | Sustainable Future Routes |

| Solvents | Often rely on volatile organic compounds (VOCs). | Aqueous media, green solvents (e.g., 2-MeTHF, CPME). nih.gov |

| Catalysts | May use expensive or toxic metal catalysts. | Biocatalysts (enzymes), catalyst-free systems. uniovi.essemanticscholar.org |

| Conditions | Often require harsh conditions (high temperature/pressure). rsc.org | Mild conditions (room temperature, atmospheric pressure). semanticscholar.org |

| Feedstocks | Petrochemical-based. | Renewable, biomass-derived. rsc.org |

| Atom Economy | Can be low, with significant waste generation. | High atom economy, minimizing byproducts. semanticscholar.org |

Unveiling Undiscovered Reactivity Profiles

While the basic reactivity of this compound is understood, its full potential in chemical synthesis remains largely untapped. Future research will likely focus on exploring its utility as a catalyst and its participation in novel chemical transformations.

Catalysis: Tertiary amines are known to act as catalysts in various organic reactions, such as the formation of urethanes and epoxy resins. Investigations could systematically evaluate this compound as a catalyst or co-catalyst in reactions like the Henry reaction, where related amine-based complexes have shown excellent activity. mdpi.com Its structural features, including the phenoxy group, may impart unique selectivity or reactivity compared to simpler amines like triethylamine.

Polymerization: The compound could serve as a monomer or a modifying agent in polymer chemistry. Its ability to act as a curing agent for polymers is an area ripe for exploration. Research could focus on its role in initiating or controlling polymerization reactions to create novel materials with tailored properties.

Dehydrohalogenation Reactions: Like other tertiary amines, it can be employed as a base in dehydrohalogenation reactions. A deeper study of its efficacy and selectivity in these reactions compared to industry-standard bases could reveal advantages in specific synthetic contexts.

Advanced Applications in Emerging Technologies (non-biological)

The unique combination of a tertiary amine and a phenoxy ether moiety in this compound suggests its potential utility in a range of advanced, non-biological applications, particularly in materials science and industrial processes.

Corrosion Inhibition: Organic compounds containing nitrogen and oxygen are effective corrosion inhibitors for metals in acidic environments. mdpi.comrsc.org The structure of this compound makes it a prime candidate for this application. Research indicates that related alkanolamines can form protective films on metal surfaces, acting as mixed-type inhibitors. researchgate.net Future studies should quantify its inhibition efficiency on various metals and alloys, such as mild steel and stainless steel, and elucidate its mechanism of action through electrochemical and surface analysis techniques. researchgate.netresearchgate.net

Potential Performance as a Corrosion Inhibitor:

| Parameter | Expected Behavior of this compound |

| Mechanism | Adsorption onto the metal surface via N and O atoms. mdpi.com |

| Inhibitor Type | Likely a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.net |

| Adsorption | Expected to follow an adsorption isotherm (e.g., Langmuir). researchgate.net |

| Efficiency | Inhibition efficiency is expected to increase with concentration. researchgate.net |

Materials Science: The compound could be used as a building block or additive in the development of new materials. Its potential to act as a waterproofing agent, a component in surface coatings, or an agent for modifying the properties of polymers are promising areas for investigation. For instance, derivatives of similar structures are used to create functionalized graphene oxide for enhanced corrosion resistance. rsc.org

Electronics and Energy: The dielectric and interfacial properties of this compound could be explored for applications in electronic components or energy storage devices. Its ability to form complexes with metal ions might be leveraged in the formulation of electrolytes or as a component in charge-transfer complexes. researchgate.net

Integration of Computational and Experimental Methodologies for Deeper Understanding

To accelerate the discovery and optimization of this compound's properties and applications, a synergistic approach combining computational modeling and experimental validation is essential.

Density Functional Theory (DFT): Computational methods like DFT can provide profound insights into the molecule's electronic structure, reactivity, and interaction with other species. researchgate.net DFT can be used to predict reaction mechanisms, calculate adsorption energies on metal surfaces for corrosion studies, and understand the electronic properties relevant to catalysis. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or at a material interface. This can help in understanding the mechanisms of corrosion inhibition by simulating the formation of the protective inhibitor film on a metal surface.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of this compound and its derivatives with their observed activity (e.g., corrosion inhibition efficiency). This allows for the rational design of new, more effective molecules without the need for exhaustive experimental screening.

This integrated approach allows for a cycle of prediction, synthesis, and testing, which can significantly shorten the development timeline for new applications and provide a fundamental understanding of the chemical principles at play.

Q & A

Q. What are the critical safety protocols for handling N,N-diethyl-2-phenoxyethanamine in laboratory settings?

- Methodological Answer: Laboratory safety must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste management services to prevent environmental contamination . Spill kits with inert adsorbents (e.g., vermiculite) should be readily available.

Q. How can researchers synthesize this compound from substituted phenol derivatives?

- Methodological Answer: A two-step synthesis is common:

Phenolic Alkylation: React 2-phenoxyethanol with thionyl chloride (SOCl₂) to form 2-phenoxyethyl chloride.

Amine Substitution: Treat the intermediate with diethylamine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to scavenge HCl. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

Q. What spectroscopic techniques are recommended for characterizing This compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) should show distinct signals: δ 1.0–1.2 ppm (triplet, –CH₂CH₃), δ 3.3–3.5 ppm (quartet, –NCH₂), and aromatic protons at δ 6.8–7.3 ppm.

- Fourier-Transform Infrared (FTIR): Look for C-O-C stretching (~1250 cm⁻¹) and tertiary amine C-N stretches (~1200 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 207.1623 (C₁₂H₁₉NO) .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

- Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Gibbs free energy (ΔG) and enthalpy (ΔH) for substituted analogs. Compare electron-donating groups (e.g., –OCH₃) vs. electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to assess stability trends. Software like Gaussian or ORCA can model solvent effects (e.g., ethanol) using the conductor-like polarizable continuum model (CPCM) .

Q. What experimental strategies resolve contradictions in reactivity data for This compound under acidic vs. basic conditions?

- Methodological Answer:

- Controlled pH Studies: Perform kinetic experiments in buffered solutions (pH 2–12) to isolate protonation effects on the amine group.

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track hydrogen exchange in acidic media via ¹H NMR.

- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to rule out free-radical pathways in oxidative conditions. Cross-reference with high-performance liquid chromatography (HPLC) to quantify degradation products .

Q. How can researchers optimize the enantiomeric purity of This compound in asymmetric synthesis?

- Methodological Answer:

- Chiral Catalysts: Employ Jacobsen’s thiourea catalysts for kinetic resolution during the amine substitution step.

- Chromatographic Separation: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to isolate enantiomers.

- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to known standards. Aim for >99% enantiomeric excess (ee) for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.